5-Fluoro-2-(trifluoromethyl)aniline

Overview

Description

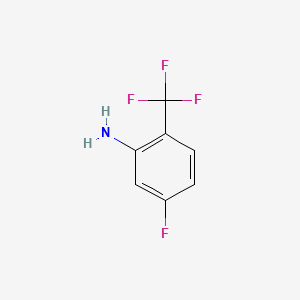

5-Fluoro-2-(trifluoromethyl)aniline (CAS: 827-20-3) is a fluorinated aromatic amine with the molecular formula C₇H₅F₄N and a molecular weight of 179.11 g/mol . It is characterized by a fluorine substituent at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position of the aniline ring. The compound has a melting point of 29–32°C and is commonly used in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which modulate reactivity in electrophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-(trifluoromethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis of Organic Compounds

5-Fluoro-2-(trifluoromethyl)aniline serves as a crucial building block in organic synthesis. Its fluorinated structure allows for the development of pharmaceuticals and agrochemicals with improved properties, such as stability and bioavailability. This compound is particularly useful in creating fluorinated derivatives that exhibit enhanced pharmacokinetic profiles due to the presence of fluorine atoms .

Dye Production

The compound is extensively used in the dye industry, where it contributes to the synthesis of various dyes and pigments. The trifluoromethyl group enhances the color properties and stability of the resulting dyes, making them suitable for applications in textiles and coatings .

Industrial Applications

In industrial settings, this compound is utilized as an additive in lubricating oils, engine fuels, and asphalt formulations. Its presence improves performance characteristics such as thermal stability and resistance to oxidation . Additionally, it finds applications in natural gas processing and refinery operations .

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. Studies suggest that this compound may inhibit microbial growth, potentially leading to applications in pharmaceuticals aimed at treating infections.

Anticancer Research

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, experiments showed significant reductions in cell viability for lung (A549) and cervical (HeLa) cancer cells at specific concentrations, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

The proposed mechanism involves oxidative stress induction leading to cell death, along with modulation of inflammatory pathways through inhibition of transcription factors like NF-κB.

Case Study: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential role in cancer therapy.

Case Study: Industrial Application Performance

A study focused on the use of this compound as an additive in lubricating oils demonstrated improved thermal stability and reduced oxidation rates compared to standard formulations without the compound. This highlights its value in enhancing product performance in industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, thereby improving its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Trifluoromethyl Anilines

The position of fluorine and -CF₃ groups significantly impacts electronic and steric properties. Key analogs include:

Key Observations :

- Electronic Effects : The -CF₃ group is a strong electron-withdrawing group (EWG), while fluorine exhibits both inductive (-I) and resonance (+R) effects. In this compound, the para-F and ortho-CF₃ create a synergistic electron-deficient ring, favoring nucleophilic attack at specific positions .

- Steric Effects : Compounds like 3-Fluoro-5-(trifluoromethyl)aniline experience steric hindrance due to meta-substitution, reducing reactivity in coupling reactions compared to ortho/para-substituted analogs .

Derivatives with Additional Substituents

Methoxy-Substituted Analogs

- 3-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-55-3) replaces fluorine with a methoxy (-OCH₃) group, introducing electron-donating effects. This increases ring electron density, shifting reactivity toward electrophilic substitution .

- 4-Methoxy-2-(trifluoromethyl)aniline (CAS: 53903-49-4) combines -OCH₃ (para) and -CF₃ (ortho), creating a polarized ring system useful in asymmetric catalysis .

Difluorinated Derivatives

- 2,5-Difluoro-4-(trifluoromethyl)aniline (CAS: 114973-22-7, C₇H₄F₅N) adds a second fluorine at the 2-position, further deactivating the ring and directing reactions to the 6-position .

Structural Analogs with Varied Functional Groups

- (2-Amino-5-fluorophenyl)methanol (CAS: 748805-85-8): Incorporates a hydroxymethyl (-CH₂OH) group, enhancing hydrogen-bonding capacity for crystal engineering .

- 5-Fluoro-α-methyltryptamine (CAS: 776-56-7): A tryptamine derivative with a fluorinated aromatic ring, studied for its psychoactive properties .

Biological Activity

5-Fluoro-2-(trifluoromethyl)aniline is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F4N. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and stability, which are critical for biological interactions. The compound's structure is shown below:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group has been noted to enhance binding affinity to biological targets, potentially improving therapeutic efficacy.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with key metabolic pathways. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, which is crucial for understanding its pharmacodynamics.

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound revealed that it significantly inhibits the growth of various cancer cell lines, including HeLa cells. The compound was found to have an IC50 value in the low micromolar range, indicating potent activity.

-

IC50 Values for Selected Cell Lines:

This data suggests that structural modifications could further enhance its efficacy against specific cancer types.

Research Findings

Recent studies have explored the synthesis and optimization of derivatives based on the structure of this compound. Modifications have been made to improve solubility and metabolic stability while maintaining or enhancing biological activity.

Table 2: Structural Modifications and Their Effects

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSBTIMHMYAFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590709 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-20-3 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.